![molecular formula C8H8BF3O4 B581806 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256345-88-6](/img/structure/B581806.png)
3-Methoxy-5-(trifluoromethoxy)phenylboronic acid
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Overview
Description
3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It is a crystalline powder that is white to off-white in color . This compound is part of the Acros Organics product portfolio .
Synthesis Analysis
This compound is commonly used as a precursor in the synthesis of biologically active compounds . It has been involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationCOC1=CC(=CC(=C1)C(F)(F)F)B(O)O
. The InChI Key for this compound is GKEMDZIGTOAZRK-UHFFFAOYSA-N
. Chemical Reactions Analysis
As a reactant, this compound has been involved in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point range of 157°C to 162°C . It has a molecular weight of 219.95 g/mol . The compound appears as a crystalline powder that is white to off-white in color .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Aerobic Oxidative Cross-Coupling
This compound is involved in aerobic oxidative cross-coupling reactions. These reactions are valuable for introducing trifluoromethyl groups into aromatic compounds, which can significantly alter the physical and chemical properties of the molecules for various applications .
Microwave-Assisted Petasis Reactions
The compound is also used in microwave-assisted Petasis reactions. This method is utilized for the synthesis of amines, which are fundamental building blocks in organic chemistry and have broad applications in medicinal chemistry .
Rhodium-Catalyzed Addition Reactions
It serves as a reactant in rhodium-catalyzed addition reactions. Rhodium catalysts are known for their efficiency and selectivity, making them useful in the synthesis of complex molecules with high precision .
Synthesis of Biologically Active Molecules
3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds. For instance, it’s used to create multisubstituted purines as P2X7 antagonists for pain treatment, heteroaryl substituted tetrahydropyrroloquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Physicochemical and Structural Analysis
The physicochemical and structural properties of this compound have been studied extensively. It has been characterized by various spectroscopic methods including ^1H, ^13C, ^11B, and ^19F NMR spectroscopy. Understanding these properties is crucial for its application in research and development of new materials .
Antimicrobial Properties
Research has also explored the antimicrobial properties of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid. Its efficacy against different microbial strains can lead to potential applications in developing new antimicrobial agents .
Spectroscopic Applications
Due to its unique structural features, this compound is also valuable in spectroscopic applications. The acidity of its isomers has been evaluated by both spectrophotometric and potentiometric titrations, which are important techniques in analytical chemistry .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking medical attention if swallowed .
properties
IUPAC Name |
[3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-6-2-5(9(13)14)3-7(4-6)16-8(10,11)12/h2-4,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUPNHCVYUKZFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673887 |
Source
|
Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1256345-88-6 |
Source
|
Record name | B-[3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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